1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound that features a pyrazole ring substituted with an ethyl group and a thiophen-3-yl group, along with a cyano group at the 4-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-3-carboxaldehyde and ethyl hydrazinecarboxylate as the primary starting materials.
Reaction Steps: The reaction involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring
Conditions: The cyclization step is usually carried out under acidic conditions, while the cyano group introduction may require a nitrating agent.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Safety and Environmental Considerations: Industrial processes must adhere to safety regulations and environmental guidelines to minimize waste and ensure worker safety.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the cyano group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction of the cyano group results in the formation of primary amines.
Substitution Products: Substitution reactions can yield a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule, with applications in the study of enzyme inhibitors and receptor ligands.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. The cyano group enhances the compound's binding affinity, while the thiophen-3-yl group contributes to its overall stability and bioactivity.
Comparison with Similar Compounds
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile: Similar structure but with a different position of the thiophenyl group.
3-(thiophen-3-yl)-1H-pyrazole-4-carboxamide: Similar core structure but with an amide group instead of a cyano group.
1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile: Similar structure but with the cyano group at a different position.
Uniqueness:
The presence of the ethyl group at the 1-position provides unique steric and electronic effects, influencing the compound's reactivity and binding properties.
The cyano group at the 4-position enhances the compound's ability to interact with biological targets, making it distinct from other pyrazole derivatives.
This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its potential therapeutic applications and role in organic synthesis continue to drive interest and innovation in the field.
Properties
IUPAC Name |
1-ethyl-3-thiophen-3-ylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-2-13-6-9(5-11)10(12-13)8-3-4-14-7-8/h3-4,6-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFQTMMKZBEPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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